4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
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Overview
Description
4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid typically involves multiple steps. One common method is the Pfitzinger reaction, which combines isatin with a carbonyl compound under basic conditions to yield quinoline derivatives . Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of microwave irradiation, ionic liquid media, or novel annulation partners to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of the bromine atom with other substituents through reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted quinoline derivatives .
Scientific Research Applications
4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit Bcl-2 proteins.
Industry: Used in the synthesis of materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit Bcl-2 proteins, which play a crucial role in regulating apoptosis (programmed cell death) . This inhibition can trigger apoptosis in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline scaffold.
Chloroquine: Another antimalarial drug with a similar structure.
Mefloquine: Used for treating and preventing malaria.
Uniqueness
4-(4-bromophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a bromophenyl group
Properties
Molecular Formula |
C19H16BrNO2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO2/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(22)23)6-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23) |
InChI Key |
GHLCBQZUTBKNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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